4-(3-Chloro-2-fluoro-phenoxy)butanenitrile
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Overview
Description
4-(3-Chloro-2-fluoro-phenoxy)butanenitrile is an organic compound with the molecular formula C10H9ClFNO It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-fluoro-phenoxy)butanenitrile typically involves the reaction of 3-chloro-2-fluoro-phenol with 4-chlorobutyronitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-fluoro-phenoxy)butanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, base.
Major Products Formed
Amines: Reduction of the nitrile group.
Carboxylic Acids: Oxidation of the nitrile group.
Coupled Products: Formation of biaryl compounds through coupling reactions.
Scientific Research Applications
4-(3-Chloro-2-fluoro-phenoxy)butanenitrile finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-fluoro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-2-fluorophenol
- 4-(3-Chloro-2-fluorophenoxy)butanoic acid
Uniqueness
4-(3-Chloro-2-fluoro-phenoxy)butanenitrile is unique due to the combination of its nitrile group and the chloro and fluoro substituents on the phenoxy ring
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-8-4-3-5-9(10(8)12)14-7-2-1-6-13/h3-5H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTYWMGMPNTGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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